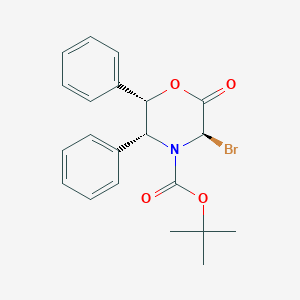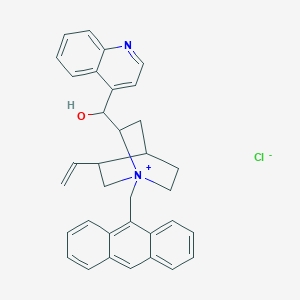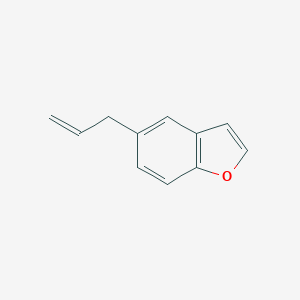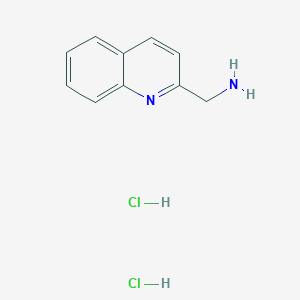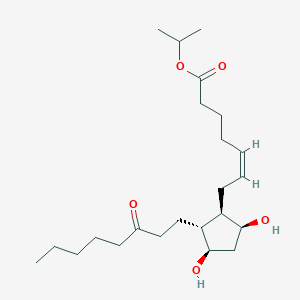
2,4-Difluoro-N-isopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-N-isopropylaniline is a chemical compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2,4-Difluoro-N-isopropylaniline involves the reaction of 2,4-difluoroaniline with an isopropyl halide . This reaction is carried out in the absence of any solvent or in the presence of a high-boiling solvent under normal or higher pressures at temperatures greater than or equal to 80°C .Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-N-isopropylaniline is characterized by the presence of a benzene ring substituted with two fluorine atoms and an isopropylamine group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2,4-Difluoro-N-isopropylaniline is the alkylation of 2,4-difluoroaniline with an isopropyl halide . The reaction proceeds almost quantitatively, and the target substance becomes a salt of hydrohalic acid generated by elimination of halogen of the halide used, and almost no side reaction occurs .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
2,4-Difluoro-N-isopropylaniline, while not directly mentioned, relates closely to compounds used in synthesis and catalysis. For example, new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have been synthesized and shown to be highly active catalysts in Suzuki coupling and Heck reactions, providing a pathway to biphenyls and stilbenes. This illustrates the utility of isopropylaniline derivatives in facilitating important types of chemical reactions (Aydemir et al., 2009).
Material Science
In material science, derivatives of N-isopropylaniline, such as those involved in the synthesis of copolymers, have demonstrated significant effects on the electrochemical, thermal, and electrical behavior of materials. For instance, the addition of an isopropyl group to polyaniline enhanced its electrical and thermal properties and improved its solubility in organic solvents, showcasing the compound's relevance in developing advanced materials (Bhandari et al., 2009).
Environmental Science
The compound has also found applications in environmental science, particularly in studies related to soil contamination and herbicide metabolism. For example, the determination of isoproturon (a herbicide) and its metabolite 4-isopropylaniline in soil was achieved using high-performance liquid chromatography, highlighting the compound's role in environmental monitoring and pollution studies (Fang-shi, 2005).
Fluorinated Compounds in Biochemistry
Furthermore, fluorinated analogs of natural biomolecules, such as 2,4-difluorotoluene, have been utilized to study the role of hydrogen bonding in nucleic acid recognition, offering insights into the biochemical interactions and potential applications in designing novel therapeutic agents (Kumar & Rozners, 2021).
Advanced Polymers
Lastly, the synthesis and characterization of novel polyimides derived from fluorinated diamines, including isopropylaniline derivatives, demonstrate the importance of these compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and hydrophobicity. These materials are promising for various industrial applications, such as in coatings, films, and electronics (Liu et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2,4-Difluoro-N-isopropylaniline is not available in the resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMISTBHYUBGZJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-N-isopropylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

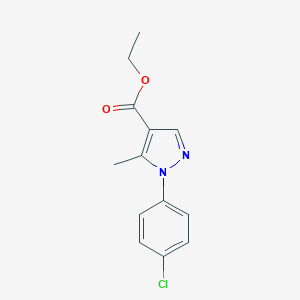
![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)
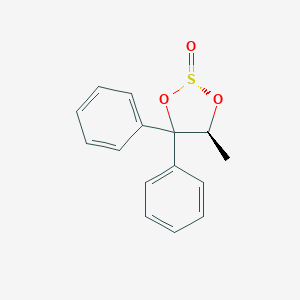
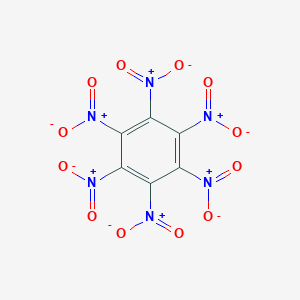


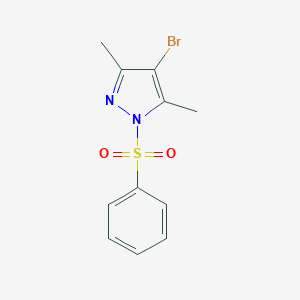
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
